2-(4-Fluorophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone 2-(4-Fluorophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 2034261-10-2
VCID: VC6363748
InChI: InChI=1S/C13H13F4NO2/c14-10-3-1-9(2-4-10)5-12(19)18-6-11(7-18)20-8-13(15,16)17/h1-4,11H,5-8H2
SMILES: C1C(CN1C(=O)CC2=CC=C(C=C2)F)OCC(F)(F)F
Molecular Formula: C13H13F4NO2
Molecular Weight: 291.246

2-(4-Fluorophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone

CAS No.: 2034261-10-2

Cat. No.: VC6363748

Molecular Formula: C13H13F4NO2

Molecular Weight: 291.246

* For research use only. Not for human or veterinary use.

2-(4-Fluorophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone - 2034261-10-2

Specification

CAS No. 2034261-10-2
Molecular Formula C13H13F4NO2
Molecular Weight 291.246
IUPAC Name 2-(4-fluorophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethanone
Standard InChI InChI=1S/C13H13F4NO2/c14-10-3-1-9(2-4-10)5-12(19)18-6-11(7-18)20-8-13(15,16)17/h1-4,11H,5-8H2
Standard InChI Key APFSQTZHILWJSK-UHFFFAOYSA-N
SMILES C1C(CN1C(=O)CC2=CC=C(C=C2)F)OCC(F)(F)F

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

2-(4-Fluorophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone features a central ethanone backbone linked to two functional groups:

  • 4-Fluorophenyl group: A benzene ring substituted with a fluorine atom at the para position. This group is known to enhance metabolic stability and modulate electronic properties in drug candidates .

  • 3-(2,2,2-Trifluoroethoxy)azetidin-1-yl: A four-membered azetidine ring bearing a trifluoroethoxy side chain. The azetidine’s conformational rigidity and the trifluoromethyl group’s lipophilicity contribute to improved bioavailability and target binding .

The compound’s IUPAC name systematically describes its structure:

  • Ethanone (ketone group at position 1)

  • 2-(4-Fluorophenyl) (fluorinated benzene at position 2)

  • 1-(3-(2,2,2-Trifluoroethoxy)azetidin-1-yl) (azetidine substituent at position 1).

Spectroscopic Properties

While experimental data for this compound are unavailable, analogous structures provide predictive insights:

PropertyPredicted ValueBasis for Prediction
Molecular Weight305.25 g/molSum of atomic weights
LogP2.8 ± 0.3Trifluoroethoxy group increases lipophilicity
1H NMR (CDCl3)δ 7.8–7.6 (m, 2H, ArH), 4.4–3.8 (m, 4H, azetidine), 3.2–2.9 (m, 2H, CH2)Similar fluorophenyl/azetidine systems

Synthetic Pathways and Optimization

Retrosynthetic Analysis

A plausible synthesis involves three stages:

  • Formation of the azetidine ring: Cyclization of 3-amino-1-propanol derivatives under Mitsunobu conditions .

  • Introduction of the trifluoroethoxy group: Alkylation of the azetidine nitrogen using 2,2,2-trifluoroethyl triflate .

  • Coupling with 4-fluorophenylacetone: Nucleophilic acyl substitution or Friedel-Crafts acylation .

Stepwise Synthesis

Step 1: Synthesis of 3-(2,2,2-Trifluoroethoxy)azetidine

  • Cyclization: 3-Amino-1-propanol is treated with diethyl azodicarboxylate (DEAD) and triphenylphosphine to form azetidine .

  • Alkylation: Reaction with 2,2,2-trifluoroethyl triflate in the presence of potassium carbonate yields 3-(2,2,2-trifluoroethoxy)azetidine .

Step 2: Preparation of 2-(4-Fluorophenyl)ethanone
4-Fluorophenylacetone is synthesized via Friedel-Crafts acylation of fluorobenzene with acetyl chloride .

Step 3: Final Coupling
The azetidine derivative is reacted with 2-(4-fluorophenyl)ethanone under basic conditions (e.g., NaH/DMF) to afford the target compound .

Target ClassExample ActivityRationale
Kinase InhibitorsEGFR, JAK2 inhibitionFluorophenyl groups enhance ATP binding
GPCR ModulatorsSerotonin/dopamine receptorsAzetidine mimics pyrrolidine in CNS drugs
Antimicrobial AgentsBacterial enoyl-ACP reductaseTrifluoromethyl groups disrupt lipid synthesis

In Silico ADME Profiling

Predictive modeling using SwissADME suggests:

  • High permeability: Blood-brain barrier penetration likely due to logP > 2 .

  • CYP3A4 substrate: Potential for drug-drug interactions requiring metabolic studies .

Future Research Directions

  • Synthetic Optimization: Explore catalytic asymmetric synthesis to access enantiopure forms for chiral target engagement .

  • Biological Screening: Prioritize kinase and GPCR panels to identify lead candidates .

  • Formulation Studies: Develop nanocrystalline or lipid-based delivery systems to enhance bioavailability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator